Spns2-IN-1
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Overview
Description
Spns2-IN-1 is a compound that acts as an inhibitor of the sphingosine-1-phosphate transporter spinster homolog 2 (Spns2). Spns2 is a critical transporter of the signaling sphingolipid sphingosine-1-phosphate, which plays pivotal roles in various physiological processes, including cancer, the auditory system, ocular development, and inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spns2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of automated reactors and purification systems to ensure high yield and purity. The exact methods would depend on the specific requirements and scale of production .
Chemical Reactions Analysis
Types of Reactions
Spns2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives and analogs that retain or enhance the inhibitory activity against Spns2. These products are crucial for studying the structure-activity relationship and optimizing the compound’s efficacy .
Scientific Research Applications
Spns2-IN-1 has numerous scientific research applications across various fields:
Mechanism of Action
Spns2-IN-1 exerts its effects by inhibiting the Spns2 transporter, preventing the export of sphingosine-1-phosphate from cells. This inhibition disrupts the signaling pathways mediated by sphingosine-1-phosphate, leading to reduced cell migration, proliferation, and inflammation . The molecular targets and pathways involved include the binding of this compound to the Spns2 transporter, blocking its function and altering the downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Spns2-IN-1 include other inhibitors of sphingosine-1-phosphate transporters, such as 16d and various sphingosine-1-phosphate receptor modulators .
Uniqueness
This compound is unique due to its specific inhibition of the Spns2 transporter, which distinguishes it from other sphingosine-1-phosphate receptor modulators that target different components of the sphingosine-1-phosphate signaling pathway . This specificity makes this compound a valuable tool for studying the distinct roles of Spns2 in various physiological and pathological processes .
Properties
Molecular Formula |
C24H40ClN3 |
---|---|
Molecular Weight |
406.0 g/mol |
IUPAC Name |
3-[4-(4-decylphenyl)-1-ethylimidazol-2-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C24H39N3.ClH/c1-3-5-6-7-8-9-10-11-13-21-15-17-22(18-16-21)23-20-27(4-2)24(26-23)14-12-19-25;/h15-18,20H,3-14,19,25H2,1-2H3;1H |
InChI Key |
ICRJUOPKZASPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CN(C(=N2)CCCN)CC.Cl |
Origin of Product |
United States |
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